5-Fluoropicolinohydrazide
Overview
Description
5-Fluoropicolinohydrazide: is a chemical compound with the molecular formula C6H6FN3O . It is a derivative of picolinohydrazide, where a fluorine atom is substituted at the 5-position of the pyridine ring.
Scientific Research Applications
Chemistry: 5-Fluoropicolinohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its derivatives are studied for their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: In the material science industry, this compound is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropicolinohydrazide typically involves the reaction of 5-fluoropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Fluoropicolinic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropicolinohydrazide can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoropicolinohydrazide involves its interaction with specific molecular targets. In the context of its anti-cancer properties, it is believed to inhibit enzymes involved in DNA synthesis, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-Fluorouracil: A well-known anti-cancer agent that inhibits thymidylate synthase.
5-Fluoropicolinic acid: The precursor to 5-Fluoropicolinohydrazide.
Picolinohydrazide: The non-fluorinated analog of this compound.
Comparison: this compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s electronic properties, making it more suitable for specific applications in material science .
Properties
IUPAC Name |
5-fluoropyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQAPTYIHXUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717356 | |
Record name | 5-Fluoropyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254073-41-0 | |
Record name | 5-Fluoropyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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